molecular formula C21H19N3O3 B11244060 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B11244060
M. Wt: 361.4 g/mol
InChI Key: IEPAJGSKMSIAJV-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” is a complex organic compound that features an indole ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting with a precursor such as 2-methylindole, the indole ring can be synthesized through a Fischer indole synthesis.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The indole and pyrrolidine intermediates can be coupled using reagents like acyl chlorides or anhydrides to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions might occur at the indole or pyrrolidine rings, using electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases or acids to facilitate the reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Altering Gene Expression: Affecting transcriptional or translational processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl and pyrrolidine groups.

    N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: Lacks the indole ring.

    2-(2-methyl-1H-indol-3-yl)acetamide: Lacks the pyrrolidine and oxo groups.

Uniqueness

The uniqueness of “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C21H19N3O3/c1-13-19(16-9-5-6-10-17(16)22-13)20(26)21(27)23-14-11-18(25)24(12-14)15-7-3-2-4-8-15/h2-10,14,22H,11-12H2,1H3,(H,23,27)

InChI Key

IEPAJGSKMSIAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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